molecular formula C7H12O3 B077428 Methyl 5-oxohexanoate CAS No. 13984-50-4

Methyl 5-oxohexanoate

Cat. No.: B077428
CAS No.: 13984-50-4
M. Wt: 144.17 g/mol
InChI Key: AVVPOKSKJSJVIX-UHFFFAOYSA-N
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Description

Methyl 5-oxohexanoate, also known as methyl 4-acetylbutyrate, is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 5-oxohexanoic acid. This compound is characterized by the presence of a ketone group at the fifth carbon of the hexanoic acid chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-oxohexanoate can be synthesized through various methods. One common approach involves the esterification of 5-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the oxidation of methyl 5-hydroxyhexanoate using oxidizing agents like potassium permanganate or chromium trioxide. This oxidation process converts the hydroxyl group to a ketone group, yielding this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of methyl 5-oxohex-2-enoate. This process involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The hydrogenation reaction selectively reduces the double bond while preserving the ketone functionality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol, methyl 5-hydroxyhexanoate, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-oxohexanoic acid.

    Reduction: Methyl 5-hydroxyhexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

Methyl 5-oxohexanoate is widely utilized in organic synthesis due to its reactive functional groups. It can be employed in:

  • Building Block for Synthesis : It acts as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic pathways .

Table 1: Common Reactions Involving this compound

Reaction TypeExample ProductsConditions
OxidationCarboxylic acidsUsing oxidizing agents like KMnO4
ReductionAlcoholsReducing agents like NaBH4
SubstitutionVarious substituted derivativesUnder basic or acidic conditions

Biological Applications

In biological research, this compound is used to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to participate in various biochemical reactions, which can be useful for studying metabolic processes in organisms.

Case Study: Enzyme Interaction

A study demonstrated that this compound could serve as a substrate in enzymatic assays, aiding researchers in understanding enzyme kinetics and mechanisms of action. This application is crucial for drug discovery and development processes where understanding metabolic pathways is essential .

Material Science Applications

In material science, this compound has potential applications in the production of specialty materials. Its reactivity allows it to be incorporated into polymers and other materials that require specific chemical properties.

Table 2: Material Science Applications

Application AreaDescription
Polymer SynthesisUsed as a monomer or co-monomer
CoatingsProvides specific chemical resistance
AdhesivesEnhances bonding properties

Mechanism of Action

The mechanism of action of methyl 5-oxohexanoate involves its interaction with various molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate for esterases, which hydrolyze the ester bond to release 5-oxohexanoic acid and methanol. In reduction reactions, ketoreductases catalyze the conversion of the ketone group to a hydroxyl group, forming methyl 5-hydroxyhexanoate.

Comparison with Similar Compounds

Methyl 5-oxohexanoate can be compared with other similar compounds such as:

    Methyl 5-hydroxyhexanoate: This compound is the reduced form of this compound and contains a hydroxyl group instead of a ketone group.

    Ethyl 5-oxohexanoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-oxohexanoate: This compound has the ketone group at the fourth carbon instead of the fifth carbon.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biological Activity

Methyl 5-oxohexanoate (CAS No. 13984-50-4) is an organic compound with the molecular formula C7_7H12_{12}O3_3. It is classified as a methyl ester of 5-oxohexanoic acid and has garnered interest in various fields, including medicinal chemistry and biocatalysis, due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Molecular Structure and Characteristics:

  • Molecular Weight: 144.17 g/mol
  • Boiling Point: Not specified
  • Solubility: Very soluble in water (43.2 mg/ml) .
  • Log P (Partition Coefficient): Ranges from 0.19 to 1.87, indicating moderate lipophilicity .
PropertyValue
Molecular FormulaC7_7H12_{12}O3_3
Molecular Weight144.17 g/mol
Solubility43.2 mg/ml
Log P0.19 to 1.87
Bioavailability Score0.55

This compound exhibits several biological activities primarily attributed to its role as a precursor in various synthetic pathways. It can participate in aldol-type condensations, which are crucial for synthesizing complex organic molecules . The compound's structure allows it to act as a substrate for various enzymes, facilitating biochemical reactions.

Case Studies

  • Antimicrobial Activity:
    Research has indicated that this compound may possess antimicrobial properties. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents .
  • Enzymatic Reactions:
    This compound has been utilized in biocatalysis for synthesizing pharmaceuticals. For instance, it serves as a substrate in reactions catalyzed by enzymes such as aldolases and ketoreductases, highlighting its significance in green chemistry and sustainable practices .
  • Pharmaceutical Intermediates:
    The compound is also explored as an intermediate in the synthesis of various pharmaceutical agents. Its versatility in chemical transformations makes it a valuable component in medicinal chemistry .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against certain bacterial strains
Enzymatic ReactionsSubstrate for aldolases and ketoreductases
Pharmaceutical SynthesisIntermediate for drug development

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

  • Synthetic Applications: The compound has been successfully employed in the synthesis of chiral intermediates through biocatalytic processes, demonstrating its utility in producing optically active compounds .
  • Toxicity and Safety: Safety assessments indicate that this compound has low toxicity levels; however, appropriate handling precautions are recommended due to its classification as a hazardous substance .

Properties

IUPAC Name

methyl 5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVPOKSKJSJVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065687
Record name Hexanoic acid, 5-oxo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13984-50-4
Record name Hexanoic acid, 5-oxo-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=13984-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 5-oxo-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 5-oxo-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 5-oxo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-oxohexanoate
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Synthesis routes and methods I

Procedure details

To 80 ml of N,N-dimethylformamide, 25 g (0.19 mol) of 5-oxohexanoic acid and 43 g (0.31 mol) of potassium carbonate were dissolved and heated at 50° C., followed by drop-wisely adding 41 g (0.29 mol) of methyl iodide and stirring at the same temperature for 2 hours. To this mixture, 150 ml of water was added, followed by extracting with diethyl ether (200 ml×4). The organic layer was washed with a saturated saline solution, followed by drying over anhydrous magnesium sulfate and concentrating under reduced pressure to obtain 24.9 g (yield: 90%) of methyl 5-oxohexanoate.
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80 mL
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25 g
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43 g
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41 g
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150 mL
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Synthesis routes and methods II

Procedure details

Calix[4]pyrrole meso-monoester 3. 4-Acetylbutyric acid (3.8 g, 29 mmol) was dissolved in methanol (50 mL) in a 100 mL round bottomed flask with magnetic stirring. Concentrated hydrochloric acid (1 mL, 37%) was added and the mixture heated at reflux for 12 hr. The solvent was then removed in vacuo and the residue redissolved in dichloromethane (50 mL). The solution was then washed with saturated NaHCO3 (aq) solution (2×50 mL) and then brine (1×100 mL). The organic layer was separated and then dried over MgSO4 and reduced in vacuo to give the methyl ester, methyl-4-acetylbutyrate, as a yellow oil (3.5 g, 24.3 mmol) corresponding to a yield of 84%. 1H NMR (CDCl3) 3.64 (s, 3, OCH3), 2.49 (t, J=7.2 Hz, 2, CH2), 2.32 (t, J =7.2 Hz, 2, CH2), 2.12 (s, 3, CH3), 1.86 (m, 2, CH2). 13C NMR (CDCl3) 207.0, 172.8, 50.7, 41.7, 32.3, 29.1, 18.25. CI MS m/z @ 145 (MH+)
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monoester
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3.8 g
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50 mL
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Synthesis routes and methods III

Procedure details

To a rapidly stirred slurry of sodium bicarbonate (25 g) in a solution of 4-acetylbutyric acid (13 g, 0.1 mol) in dimethylformamide (150 ml) was added methyl iodide (47 g). After stirring overnight at room temperature under nitrogen, the reaction mixture was diluted with water (300 ml) and extracted with ethyl ether (250 ml). The organic phase was washed with water and dried over sodium sulfate. The drying agent was filtered and the filtrate concentrated on the rotary evaporator to give 12 g of the title compound as a light yellow oil. The product can be purified by distillation: b.p. 59°-60° (0.1 mm Hg).
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25 g
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13 g
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47 g
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150 mL
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300 mL
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Synthesis routes and methods IV

Procedure details

Subsequently, the tubes are cooled rapidly, following which the contents of the tubes is analyzed gaschromatographically, and the conversion of the methyl acrylate, as well as the efficiency in the methyl ester of 4-oxopentane-1-carboxylic acid product, referred to the converted methyl acrylate, is determined.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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